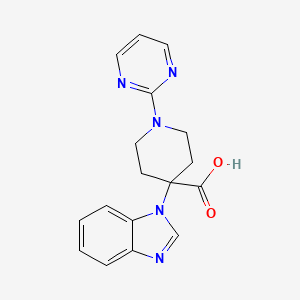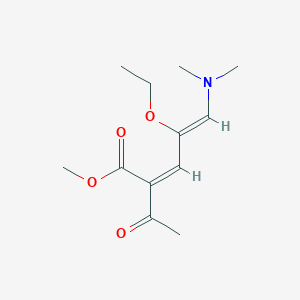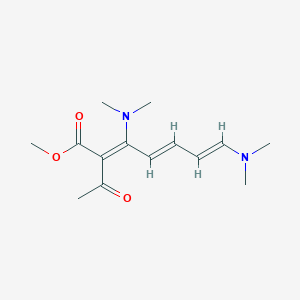
N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as DFDU, is a chemical compound that has attracted attention from the scientific community due to its potential as an anticancer agent.
Mecanismo De Acción
The mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, but it is believed to involve the inhibition of thymidylate synthase, an enzyme involved in DNA synthesis. This leads to the depletion of intracellular thymidine triphosphate, which ultimately results in cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. It also has the ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea in lab experiments is its high solubility in water, which allows for easy administration to cells in culture. However, N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is also known to be unstable in solution, which can complicate experiments. Additionally, the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea. One area of interest is the development of more stable analogs of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea that can be used in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea and its potential as a treatment for neurological disorders. Finally, studies on the combination of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea with other anticancer agents could provide valuable insights into its potential as a therapeutic agent.
Métodos De Síntesis
N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline and 2,4-dimethoxybenzoyl isocyanate. The resulting intermediate is then treated with sodium hydroxide to form N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea. This synthesis method has been optimized to produce high yields of N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea with high purity.
Aplicaciones Científicas De Investigación
N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea has also been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-9-3-5-11(16)12(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEILDZJJCXWFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-N'-(2,4-dimethoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5403776.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![3-(1,3-benzodioxol-5-yl)-5-(2-isopropoxypropanoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5403791.png)



![N-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5403836.png)
![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![4-(2-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B5403840.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)
![cis-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4-hydroxycyclohexanecarboxamide](/img/structure/B5403858.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)